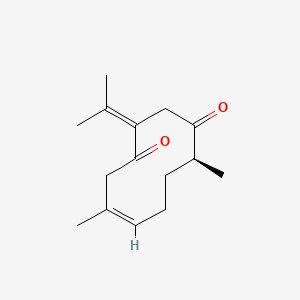![molecular formula C7H13MoN3O3+3 B1237813 [Mo(CO)3Dien]](/img/structure/B1237813.png)
[Mo(CO)3Dien]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricarbonyl(diethylenetriamine)molybdenum is a molybdenum coordination entity and a metal carbonyl.
Aplicaciones Científicas De Investigación
1. Structure Elucidation in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs), including those possibly involving Mo(CO)3Dien complexes, utilize 3D electron diffraction (3DED) techniques for structure determination. This method is crucial for elucidating the crystal structures of MOFs, which directly influences their physical and chemical properties and, in turn, determines their application potential in various fields (Huang et al., 2021).
2. Development of Hybrid Materials for Energy Applications
Ruthenium-based MOFs or COFs, which may include Mo(CO)3Dien derivatives, are explored for their potential in energy-related applications like photovoltaics and catalysis. These frameworks are particularly focused on CO2 reduction and hydrogen-evolution reactions (Schubert et al., 2021).
3. Supercapacitor Electrode Material
Research involving the synthesis of 2D MOF nanocomposites, potentially including Mo(CO)3Dien, demonstrates their application as electrode materials in supercapacitors. These materials exhibit significant specific capacitance and high rate capability, indicating their potential in energy storage technologies (Cao et al., 2016).
4. High-Power 3D Reactors for Catalysis
MOFs, possibly with Mo(CO)3Dien components, are utilized in creating high-performance 3D reactors. These reactors, combining macro- and microporous structures, demonstrate exceptional performance in catalytic reactions, including water treatment and energy generation (Qin et al., 2021).
5. Gas Adsorption and Separation Processes
MOFs are also significant in gas adsorption processes. The development of 3D-printed MOF monoliths showcases their application in efficient CO2 removal from air, highlighting their potential in environmental applications and gas separation technologies (Thakkar et al., 2017).
Propiedades
Nombre del producto |
[Mo(CO)3Dien] |
|---|---|
Fórmula molecular |
C7H13MoN3O3+3 |
Peso molecular |
283.1 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;carbon monoxide;molybdenum(3+) |
InChI |
InChI=1S/C4H13N3.3CO.Mo/c5-1-3-7-4-2-6;3*1-2;/h7H,1-6H2;;;;/q;;;;+3 |
Clave InChI |
KGYZXXRMJFVMDH-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C(CNCCN)N.[Mo+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




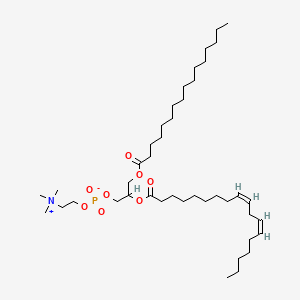
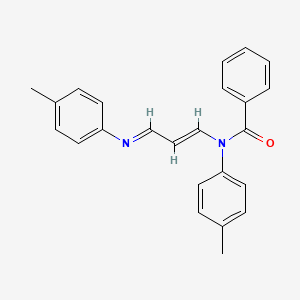
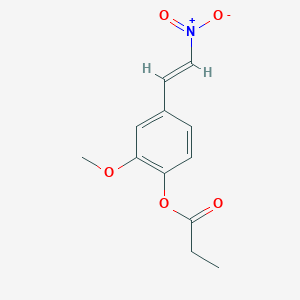

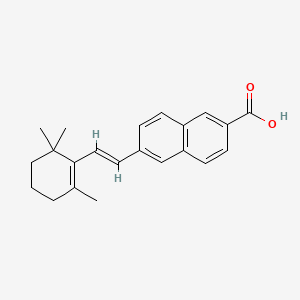
![[3-[(Z)-2-chloro-2-cyanoethenyl]-1-methyl-2-oxoindol-3-yl] acetate](/img/structure/B1237744.png)

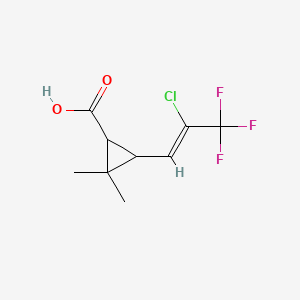
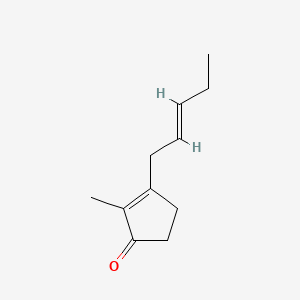
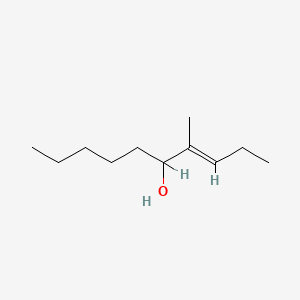
![[(4S,5'S,6R,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237750.png)
